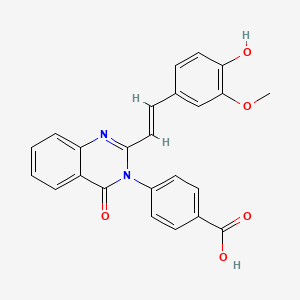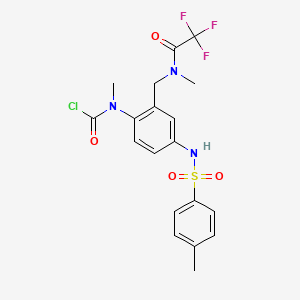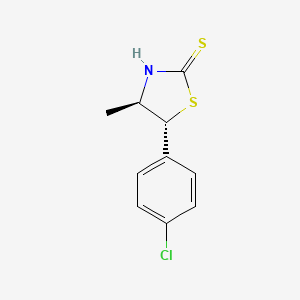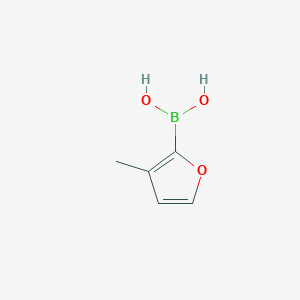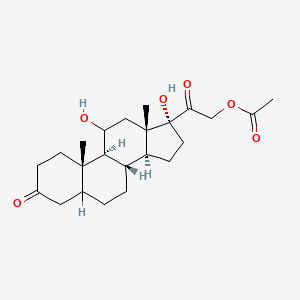
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a type of steroid nucleus, and is known for its role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves a series of chemical reactions starting from phytosterols or other steroidal precursors. One efficient method includes the use of 9α-hydroxyandrostenedione as a key intermediate. The synthetic route typically involves:
Dehydration: of the 9α-hydroxy group to form a C9–C11 double bond.
Construction: of the pregnane side chain using a cyanohydrin version.
Addition: of a dihydroxyacetone motif by sequential iodination and acetoxylation.
Introduction: of the ring A C1–C2 double bond using a specific culture of Pimelobacter simplex.
Formation: of the ring D 16,17-double bond via dehydration of the 17α-hydroxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, employing advanced techniques in organic chemistry and microbiological transformations to achieve the desired product.
化学反応の分析
Types of Reactions
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and oxidized derivatives of the original compound. These products are often intermediates in the synthesis of more complex steroidal drugs.
科学的研究の応用
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of corticosteroids and other steroidal compounds.
Biology: Studied for its role in cellular processes and as a model compound in steroid metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
作用機序
The mechanism of action of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves its interaction with specific molecular targets and pathways:
GABA A Receptor Modulation: Acts as a positive allosteric modulator, enhancing the receptor’s response to GABA, leading to anesthetic and anxiolytic effects.
Pregnane X Receptor Activation: Binds to and activates this receptor, influencing the expression of genes involved in drug metabolism and transport.
Progesterone Receptor Interaction: Although it has weak affinity for the progesterone receptor, it can still exert some progestogenic effects
類似化合物との比較
Similar Compounds
5α-Pregnane-3,20-dione: A closely related compound with similar structural features but different biological activities.
5β-Dihydroprogesterone: Another related steroid with distinct pharmacological properties.
Allopregnanolone: A neurosteroid with potent effects on the central nervous system
Uniqueness
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate multiple receptors and pathways makes it a valuable compound in both research and therapeutic contexts.
特性
分子式 |
C23H34O6 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
[2-[(8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14?,16-,17-,18?,20+,21-,22-,23-/m0/s1 |
InChIキー |
BWCPGWRDUCWIIR-SHANXAIFSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C)O |
正規SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


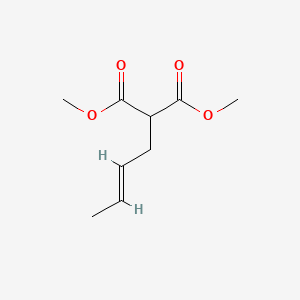
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
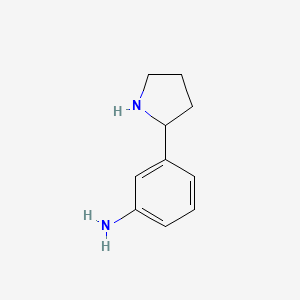
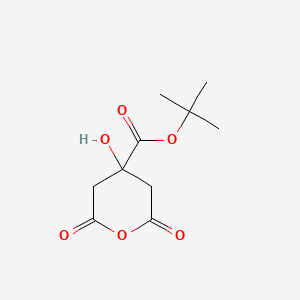


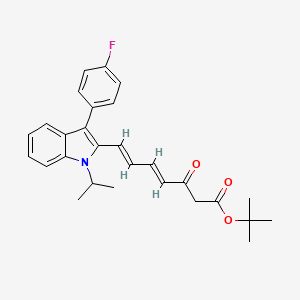
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
